![molecular formula C21H35N3O2 B14236335 N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide CAS No. 414878-36-7](/img/structure/B14236335.png)
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an acetyl group, a diethylamino propyl chain, and a trimethylphenyl group attached to an alaninamide backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Alaninamide Backbone: This can be achieved through the reaction of alanine with an appropriate amine to form the alaninamide.
Introduction of the Acetyl Group: The acetyl group can be introduced via acetylation using acetic anhydride or acetyl chloride under basic conditions.
Attachment of the Diethylamino Propyl Chain: This step involves the reaction of the alaninamide with diethylamino propyl chloride in the presence of a base such as sodium hydroxide.
Incorporation of the Trimethylphenyl Group: The final step involves the reaction of the intermediate with 2,4,6-trimethylphenyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N2-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The diethylamino propyl chain and trimethylphenyl group contribute to its binding affinity and specificity. The acetyl group may play a role in the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-Acetyl-N~2~-[3-(dimethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide
- N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-dimethylphenyl)alaninamide
- N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)glycinamide
Uniqueness
N~2~-Acetyl-N~2~-[3-(diethylamino)propyl]-N-(2,4,6-trimethylphenyl)alaninamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino propyl chain and trimethylphenyl group enhances its binding affinity and specificity, making it a valuable compound for various applications.
Propiedades
Número CAS |
414878-36-7 |
|---|---|
Fórmula molecular |
C21H35N3O2 |
Peso molecular |
361.5 g/mol |
Nombre IUPAC |
2-[acetyl-[3-(diethylamino)propyl]amino]-N-(2,4,6-trimethylphenyl)propanamide |
InChI |
InChI=1S/C21H35N3O2/c1-8-23(9-2)11-10-12-24(19(7)25)18(6)21(26)22-20-16(4)13-15(3)14-17(20)5/h13-14,18H,8-12H2,1-7H3,(H,22,26) |
Clave InChI |
FZPIMZDJRNFOPS-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCN(C(C)C(=O)NC1=C(C=C(C=C1C)C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


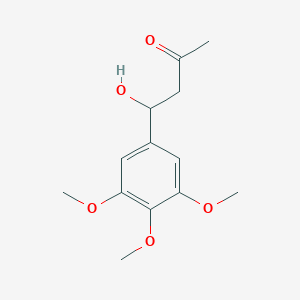
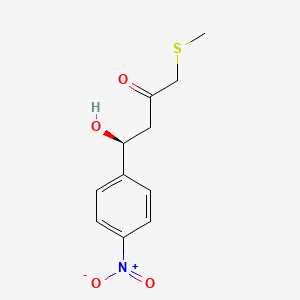
![1H-Indole, 3-[1-(1H-indol-3-yl)-2-nitroethyl]-1-methyl-](/img/structure/B14236268.png)
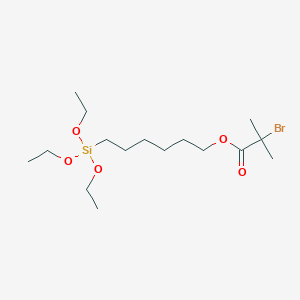
![Triethyl 2,2',2''-[benzene-1,3,5-triyltris(oxy)]triacetate](/img/structure/B14236276.png)
![2,6-Dibromo-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B14236282.png)
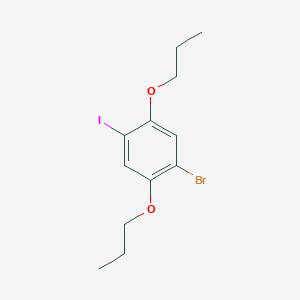
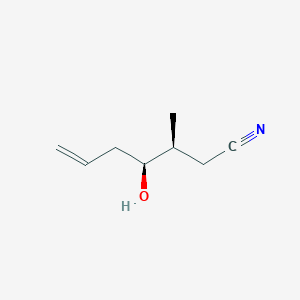
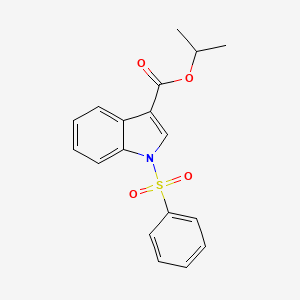
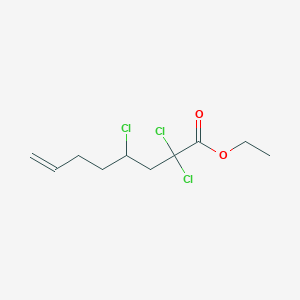
![Phenol, 3,3'-[2,2'-bipyridine]-5,5'-diylbis-](/img/structure/B14236346.png)

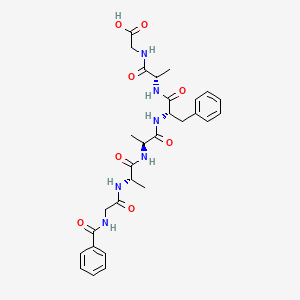
![{2-[2-(2-Bromo-4-nonylphenoxy)ethoxy]ethoxy}acetic acid](/img/structure/B14236355.png)
